molecular formula C16H17NO2 B1231188 1H-3-Benzazepine-7,8-diol, 2,3,4,5-tetrahydro-1-phenyl-, (1R)- CAS No. 62751-59-1

1H-3-Benzazepine-7,8-diol, 2,3,4,5-tetrahydro-1-phenyl-, (1R)-

Cat. No.: B1231188
CAS No.: 62751-59-1
M. Wt: 255.31 g/mol
InChI Key: JUDKOGFHZYMDMF-CQSZACIVSA-N
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Description

(R)-SKF 38393 is a 1-phenyl-2,3,4,5-tetrahydro-1H-3-benzazepine-7,8-diol that is the R-enantiomer of SKF 38393. It is a conjugate base of a (R)-SKF 38393(1+). It is an enantiomer of a (S)-SKF 38393.

Scientific Research Applications

Dopaminergic Activity

1H-3-Benzazepine derivatives have been synthesized and evaluated as agonists of central and peripheral dopamine receptors. These compounds, including 6-Chloro-7,8-dihydroxy-1-phenyl-2,3,4,5-tetrahydro-1H-3-benzazepines, were prepared by cyclization of certain amino alcohols and showed preliminary evidence of dopaminergic activity, as indicated by effects on renal blood flow and renal vascular resistance in anesthetized dogs. They also demonstrated central dopaminergic activity in rats and in vitro assays involving rat striatal adenylate cyclase stimulation (Pfeiffer et al., 1982).

Affinity for D1 Dopamine Receptor

Research on 7,8-dihydroxy-1-phenyl-2,3,4,5-tetrahydro-1H-3-benzazepines showed high affinity for the D1 dopamine receptor. In particular, the 6-bromo and 6-chloro derivatives were evaluated, with the 6-bromo derivatives demonstrating similar affinities to their 6-chloro counterparts. This study contributed to identifying 3-allyl-6-bromo-7,8-dihydroxy-1-phenyl-2,3,4,5-tetrahydro-1H-3-benzazepine as a suitable candidate for further in vivo studies (Neumeyer et al., 1991).

Modulation of Sigma-1 Receptor

SKF83959, an atypical dopamine receptor-1 agonist structurally similar to 1H-3-Benzazepine derivatives, has shown significant modulation on the sigma-1 receptor, indicating a potential new role for these compounds. This modulation may explain some of the D1 receptor-independent effects of the drug, such as neuroprotection and promotion of spontaneous glutamate release (Guo et al., 2013).

Synthesis Methods

Advancements have been made in the synthesis methods for 1H-3-Benzazepine derivatives. A new synthesis for 5-phenyl-2,3-dihydro- and 2,3,4,5-tetrahydro-1H-2-benzazepin-1-ones was developed, demonstrating a novel approach to create these compounds (Ackerman et al., 1972).

Monoamine Uptake Inhibitors

The racemic and optically active 2-chloroethylcarbamoyl derivatives of 7,8-dimethoxy-1-phenyl-2,3,4,5-tetrahydro-1H-3-benzazepines have been synthesized and found to be strong dopamine (DA) and norepinephrine (NE) uptake inhibitors. These findings highlight the potential therapeutic applications of these compounds in neurological and psychiatric disorders (Mondeshka et al., 1990).

Properties

CAS No.

62751-59-1

Molecular Formula

C16H17NO2

Molecular Weight

255.31 g/mol

IUPAC Name

(5R)-5-phenyl-2,3,4,5-tetrahydro-1H-3-benzazepine-7,8-diol

InChI

InChI=1S/C16H17NO2/c18-15-8-12-6-7-17-10-14(13(12)9-16(15)19)11-4-2-1-3-5-11/h1-5,8-9,14,17-19H,6-7,10H2/t14-/m1/s1

InChI Key

JUDKOGFHZYMDMF-CQSZACIVSA-N

Isomeric SMILES

C1CNC[C@@H](C2=CC(=C(C=C21)O)O)C3=CC=CC=C3

SMILES

C1CNCC(C2=CC(=C(C=C21)O)O)C3=CC=CC=C3

Canonical SMILES

C1CNCC(C2=CC(=C(C=C21)O)O)C3=CC=CC=C3

Pictograms

Irritant

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1H-3-Benzazepine-7,8-diol, 2,3,4,5-tetrahydro-1-phenyl-, (1R)-
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1H-3-Benzazepine-7,8-diol, 2,3,4,5-tetrahydro-1-phenyl-, (1R)-
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1H-3-Benzazepine-7,8-diol, 2,3,4,5-tetrahydro-1-phenyl-, (1R)-
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1H-3-Benzazepine-7,8-diol, 2,3,4,5-tetrahydro-1-phenyl-, (1R)-
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1H-3-Benzazepine-7,8-diol, 2,3,4,5-tetrahydro-1-phenyl-, (1R)-

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